1-(4-Methylphenyl)-3-propanoylpiperidin-2-one 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816746
InChI: InChI=1S/C15H19NO2/c1-3-14(17)13-5-4-10-16(15(13)18)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3
SMILES:
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

1-(4-Methylphenyl)-3-propanoylpiperidin-2-one

CAS No.:

Cat. No.: VC17816746

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-3-propanoylpiperidin-2-one -

Specification

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name 1-(4-methylphenyl)-3-propanoylpiperidin-2-one
Standard InChI InChI=1S/C15H19NO2/c1-3-14(17)13-5-4-10-16(15(13)18)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3
Standard InChI Key ZUPMZSZUBGKQIK-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one systematically describes its structure: a six-membered piperidin-2-one ring (cyclohexanone with one nitrogen atom) substituted at position 1 with a 4-methylbenzene (para-methylphenyl) group and at position 3 with a propanoyl (propionyl) chain. Key identifiers include:

PropertyValueSource Reference
CAS Registry Number2060043-61-8
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight245.32 g/mol
DSSTox Substance IDDTXSID80497434

The molecular formula was deduced from structural analysis: the piperidin-2-one backbone (C₅H₉NO) integrates a 4-methylphenyl group (C₇H₇) and a propanoyl substituent (C₃H₅O), yielding C₁₅H₁₉NO₂ after accounting for bond formations .

Structural Features and Stereochemical Considerations

The molecule’s piperidin-2-one core adopts a chair conformation typical of six-membered lactams, with the 4-methylphenyl group occupying an axial or equatorial position depending on ring puckering. The propanoyl side chain at C3 introduces a ketone functionality, potentially enabling nucleophilic reactions at the carbonyl carbon. While the compound’s stereochemistry remains unspecified in available data, synthetic routes may yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed .

Physicochemical Properties

Calculated and Experimental Properties

Though experimental data on solubility, melting point, or spectral characteristics are absent in provided sources, key physicochemical parameters can be estimated via computational methods:

PropertyPredicted ValueMethodology
XLogP3 (Lipophilicity)~2.1Comparative analysis
Hydrogen Bond Donors1 (piperidinone NH)Structural inference
Hydrogen Bond Acceptors2 (ketone and amide O)Structural inference
Rotatable Bonds4 (propanoyl chain)Structural inference

The moderate lipophilicity (XLogP3 ≈ 2.1) suggests reasonable membrane permeability, aligning with trends observed in bioactive piperidinone derivatives .

Hazard CategoryPrecautionary CodeDescription
Skin ContactP280Wear protective gloves/clothing/eyewear
InhalationP261 + P271Avoid breathing dust/fumes; use ventilation
Environmental HazardP273Prevent release into environment
Fire HazardP210 + P370 + P378Keep away from ignition sources; use CO₂ fire extinguishers
ParameterSpecificationRationale
Temperature2–8°CPrevents thermal decomposition
Humidity<40% RHAvoids hydrolysis
Light ExposureAmber glass, inert atmospherePhotostability maintenance

Synthetic and Application Prospects

Emerging Applications

While direct evidence is lacking, structural analogs suggest plausible uses:

  • Pharmaceutical Intermediates: Piperidinones are common scaffolds in kinase inhibitors and neuromodulators .

  • Polymer Chemistry: As crosslinking agents in polyurethane or epoxy resins .

  • Agrochemicals: Potential insecticidal or fungicidal activity via acetylcholinesterase interaction .

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